N-(5-amino-2-fluorophenyl)-2-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIN2O/c14-10-6-5-8(16)7-12(10)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPJTHUURBOLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Iodination: The resulting 5-amino-2-fluoroaniline is subjected to iodination using iodine (I2) and a suitable oxidizing agent like sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl).
Amidation: Finally, the iodinated intermediate is reacted with benzoyl chloride (C6H5COCl) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.
Scientific Research Applications
Chemical Synthesis Applications
N-(5-amino-2-fluorophenyl)-2-iodobenzamide serves as a versatile building block in organic synthesis. Its ability to undergo further chemical transformations allows researchers to create more complex molecules. For instance, it can be used in:
- Coupling reactions : The compound can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals.
- Functionalization : The presence of the amino and iodo groups enables various functionalization strategies, facilitating the development of novel chemical entities.
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe to study protein interactions and cellular pathways. Its ability to bind selectively to specific proteins makes it a valuable tool for understanding complex biological systems.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, related fluorinated compounds have demonstrated significant antitumor activity against human tumor cells, suggesting that this compound could also possess similar effects .
Medicinal Chemistry Applications
The compound's structural characteristics make it a candidate for drug development:
- Targeting Cancer : The fluorine and iodine atoms enhance the binding affinity of the compound to biological targets, which is crucial for developing effective anticancer agents. The specific interactions with enzymes or receptors can lead to the modulation of cancer-related pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have explored the applications of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular pathways. The presence of the fluorine and iodine atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-amino-2-fluorophenyl)-2-iodobenzamide with structurally or functionally related 2-iodobenzamide derivatives, focusing on substituent effects, biological activity, and applications.
N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2)
- Structure: Features a diethylaminoethyl group instead of the 5-amino-2-fluorophenyl group.
- Applications: Clinically validated as a melanoma imaging agent due to its affinity for melanin. Radiolabeled with iodine-123, BZA2 has been used in phase II/III trials for SPECT imaging .
- Key Differences: The diethylaminoethyl group enhances solubility and tissue penetration, critical for in vivo imaging. Unlike BZA2, the amino-fluorophenyl group in the target compound may favor interactions with polar biological targets (e.g., kinases or receptors) .
N-((4,6-Bis(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2-iodobenzamide
- Structure : Contains a trifluoroethoxy-pyrimidinyl carbamoyl group.
- Applications : Exhibits insecticidal and antifungal activity, attributed to the electron-withdrawing trifluoroethoxy groups enhancing target binding .
- Key Differences: Bulky substituents reduce bioavailability compared to the smaller amino-fluorophenyl group.
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide
- Structure: Features cyano and additional fluorine substituents.
- Dual fluorine atoms enhance metabolic stability .
- Key Differences: The target compound’s amino group provides nucleophilic reactivity for further derivatization, unlike the cyano group .
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide
- Structure : Incorporates a thiadiazole ring with a cyclohexyl group.
- Applications : Used in pharmaceutical screening; the thiadiazole ring may modulate electron distribution and binding to heterocycle-sensitive targets .
- Key Differences: The thiadiazole group introduces sulfur-based interactions, whereas the amino-fluorophenyl group relies on nitrogen/fluorine interactions .
N-(3-Fluorophenyl)-2-iodobenzamide and N-(4-Aminophenyl)-2-iodobenzamide
- Structure: Differ in substituent positions (fluoro vs. amino).
- Synthetic Utility: Both serve as intermediates in drug synthesis. The amino group in N-(4-aminophenyl)-2-iodobenzamide allows for conjugation, similar to the target compound .
- Key Differences: The 5-amino-2-fluorophenyl group in the target compound combines electronic (fluorine) and reactive (amino) features, enabling dual functionality .
Data Table: Comparative Analysis of 2-Iodobenzamide Derivatives
Research Findings and Implications
- Biological Targeting: The amino-fluorophenyl group in the target compound may target enzymes or receptors sensitive to polar interactions, contrasting with BZA2’s melanin targeting .
- Synthetic Versatility : The iodine atom enables cross-coupling reactions (e.g., palladium-catalyzed C–H activation), similar to derivatives in and .
- Radiopharmaceutical Potential: While BZA2 is used with iodine-123, the target compound’s amino group could allow conjugation with other isotopes (e.g., fluorine-18) for PET imaging .
Biological Activity
N-(5-amino-2-fluorophenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of an amino group, a fluorine atom, and an iodine atom, which contribute to its unique chemical properties. The compound can be synthesized through a series of reactions involving nitration, reduction, iodination, and amidation of 2-fluoroaniline.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group allows for hydrogen bonding with biological molecules, while the iodine atom facilitates halogen bonding. These interactions can modulate the activity of various enzymes and receptors, influencing cellular pathways and biological responses .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Studies have shown that this compound can effectively inhibit the growth of several cancer cell lines, suggesting its utility as a potential chemotherapeutic agent .
- Targeting Specific Pathways : The compound's ability to modulate protein interactions makes it a candidate for targeting pathways involved in cancer progression, such as those regulated by histone deacetylases (HDACs) .
Antimicrobial and Antioxidant Activities
In addition to its anticancer properties, this compound has demonstrated antimicrobial and antioxidant activities. These effects are likely linked to the compound's structural features that facilitate interactions with microbial targets or reactive species.
Study on Anticancer Properties
A study focused on the compound's effects on multiple myeloma cells revealed that it could induce apoptosis through modulation of HDAC activity. The results indicated a significant reduction in cell viability when treated with this compound compared to controls .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Multiple Myeloma | 15.3 | HDAC inhibition |
| Ovarian Cancer | 12.7 | Induction of apoptosis |
| Breast Cancer | 20.5 | Modulation of cell cycle proteins |
Antioxidant Activity Assessment
In vitro assays demonstrated that this compound could scavenge free radicals effectively, indicating its potential as an antioxidant agent. This property may contribute to its anticancer effects by reducing oxidative stress in cells.
Q & A
Q. How can redox activity and antioxidant mechanisms be quantified mechanistically?
- Methodology :
- Electrochemical analysis : Cyclic voltammetry to determine redox potentials.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell-based assays.
- Kinetic studies : Stopped-flow spectroscopy to measure reaction rates with superoxide/hydroxyl radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
